2-Hydroxybenzene-1-sulfonyl chloride
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Overview
Description
2-Hydroxybenzene-1-sulfonyl chloride, also known as 2-hydroxybenzenesulfonyl chloride, is an organosulfur compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a hydroxyl group (-OH) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. This compound is widely used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybenzene-1-sulfonyl chloride can be synthesized through several methods:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride (PCl5).
Phosphorus Oxychloride Method: In this method, sodium benzenesulfonate reacts with phosphorus oxychloride (POCl3) under similar conditions as the phosphorus pentachloride method.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid (HSO3Cl) to form benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., FeBr3, AlCl3) as catalysts.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The hydroxyl group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
2-Hydroxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
Benzenesulfonyl Chloride: Lacks the hydroxyl group, making it less reactive in certain reactions.
p-Toluenesulfonyl Chloride: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and applications.
3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride: Contains additional chlorine atoms, which can influence its reactivity and properties.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the hydroxyl and sulfonyl chloride groups.
Properties
CAS No. |
165661-52-9 |
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Molecular Formula |
C6H5ClO3S |
Molecular Weight |
192.62 g/mol |
IUPAC Name |
2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H |
InChI Key |
VUGOTOYGNLHWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)Cl |
Origin of Product |
United States |
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